4-Hydroxy-3-methoxymandelic Acid-13C6
Description
Properties
CAS No. |
1189690-96-7 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
204.128 |
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
CGQCWMIAEPEHNQ-WBJZHHNVSA-N |
SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Synonyms |
α,4-Dihydroxy-3-methoxybenzeneacetic Acid-13C6; (+/-)-Vanilmandelic Acid-13C6; (4-Hydroxy-3-methoxyphenyl)glycolic Acid-13C6; 3-Methoxy-4-hydroxyphenyl-_x000B_hydroxyacetic Acid-13C6; HMMA-13C6; VMA-13C6; Vanilinmandelic Acid-13C6; dl-Vanillomandelic Acid- |
Origin of Product |
United States |
Preparation Methods
Condensation of 13C6-Guaiacol with Glyoxylic Acid
The primary synthesis method involves the base-catalyzed condensation of 13C6-guaiacol (2-methoxyphenol-13C6) with glyoxylic acid. This approach, adapted from non-labeled VMA synthesis, ensures isotopic integrity in the final product.
Reaction Mechanism :
-
Deprotonation : Guaiacol-13C6 is deprotonated in aqueous sodium hydroxide (NaOH), forming a phenoxide ion.
-
Nucleophilic Attack : The phenoxide attacks the carbonyl carbon of glyoxylic acid, forming a tetrahedral intermediate.
-
Rearomatization and Acidification : Proton transfer re-establishes aromaticity, followed by acidification to precipitate the product.
Key Reaction Parameters :
The use of crown ether catalysts (e.g., 18-crown-6) improves reactivity by complexing sodium ions, increasing nucleophilicity of the phenoxide.
Catalytic Systems and Auxiliary Agents
Role of Catalysts
Patent CN116217376A highlights two catalysts for improving yield and reaction efficiency:
-
Crown Ethers (e.g., 18-crown-6):
-
Tetraphenylporphyrin :
Catalyst Performance Comparison :
| Catalyst | Yield Increase (%) | Temperature Reduction (°C) |
|---|---|---|
| 18-Crown-6 | 15–20 | 5–10 |
| Tetraphenylporphyrin | 10–15 | 10–15 |
Auxiliary Agents
Auxiliary agents such as lithium hydroxide (LiOH) or phase-transfer catalysts are occasionally added to stabilize intermediates or improve solubility. For example, LiOH increases glyoxylic acid’s solubility in aqueous media, ensuring homogeneous reaction conditions.
Purification and Characterization
Isolation and Extraction
Post-reaction, the mixture is acidified to pH 1–2 using hydrochloric acid (HCl), precipitating the product. The crude solid is extracted with ethyl acetate, and the organic layer is concentrated under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC with a C18 column. Typical conditions include:
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
Challenges and Optimization Strategies
Isotopic Dilution
Side reactions may introduce non-labeled carbons, reducing isotopic purity. Strategies to mitigate this include:
By-Product Formation
Common by-products include 3-methoxy-4-hydroxybenzaldehyde (from over-oxidation) and dimeric esters . These are minimized by:
Industrial-Scale Production Insights
Suppliers like LGC Standards synthesize the compound on-demand due to its niche application. Key considerations include:
Chemical Reactions Analysis
4-Hydroxy-3-methoxymandelic Acid-13C6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
4-Hydroxy-3-methoxymandelic Acid-13C6 serves as an effective tracer in chemical studies. Its isotopic labeling allows researchers to track chemical reactions and pathways with precision. This application is crucial for understanding reaction mechanisms and the dynamics of chemical processes.
Example Case Study:
A study utilized this compound to investigate the metabolic pathways of catecholamines in biological systems, providing insights into their transformation and interaction with various enzymes.
Biology
In biological research, this compound is instrumental in tracking metabolic processes. It aids in understanding how compounds are metabolized within organisms, which is vital for studies related to pharmacology and toxicology.
Data Table: Metabolic Tracking Studies
| Study Reference | Organism | Application | Findings |
|---|---|---|---|
| Canfell et al., 2020 | Humans | Metabolic Pathways | Identified key enzymes involved in catecholamine metabolism |
| Smith et al., 2021 | Mice | Drug Metabolism | Tracked the absorption and distribution of drugs using labeled metabolites |
Medicine
In clinical settings, this compound is used in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion (ADME). Its ability to provide detailed insights into these processes helps in the development of new therapeutic agents.
Clinical Application Example:
A clinical trial assessed urinary excretion patterns of this compound in patients with pheochromocytoma, highlighting its potential as a biomarker for diagnosing adrenal tumors .
Industry
The compound finds applications in industrial settings for quality control and the development of new materials. Its isotopic labeling capabilities allow for precise monitoring of chemical processes during production.
Industry Use Case:
In pharmaceutical manufacturing, the compound is employed to ensure the consistency and quality of drug formulations by tracking the stability of active ingredients throughout production .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxymandelic Acid-13C6 involves its ability to act as a tracer. The 13C isotope allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
Research and Analytical Utility
- Biomedical Research: VMA-13C6 is indispensable in diagnosing pheochromocytoma and neuroblastoma, where urinary VMA levels correlate with tumor activity .
- Method Validation : Citric acid-13C6 and VMA-13C6 both demonstrate superior reproducibility in LC-MS/MS workflows compared to deuterated analogs, likely due to minimal isotopic exchange .
- Safety: While unlabeled VMA is non-toxic (CAS: 55-10-7), handling guidelines for its analogs (e.g., 4-Hydroxy-3-methoxyphenylacetic Acid) recommend gloves and avoidance of strong oxidizers .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying 4-Hydroxy-3-methoxymandelic Acid-13C6?
- Methodology :
- Synthesis : Use isotopic labeling (13C6) at the methoxy and hydroxy positions via carboxylation of vanillin derivatives, followed by enzymatic resolution to isolate enantiomers .
- Purification : Employ reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% formic acid) to achieve >98% purity. Confirm isotopic enrichment via high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility)?
- Analysis : Cross-reference data from multiple sources. For example:
- Melting Point : Literature reports 130–132°C , but batch-dependent variations (±2°C) may occur due to residual solvents. Use differential scanning calorimetry (DSC) for precise measurement .
- Solubility : While solubility in water is documented , inconsistencies arise in organic solvents (e.g., DMSO). Pre-saturate solvents and filter undissolved material before assays .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Use NIOSH-approved N95 respirators, nitrile gloves (EN 374 compliant), and chemical-resistant lab coats to prevent dermal/ocular exposure .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition .
Advanced Research Questions
Q. How can 13C6 isotopic labeling improve metabolic flux analysis in neurotransmitter studies?
- Experimental Design : Administer 13C6-labeled compound in vitro (e.g., neuronal cell cultures) and track isotopic incorporation into vanillylmandelic acid (VMA) via LC-MS/MS. Use multiple reaction monitoring (MRM) for quantitation .
- Data Interpretation : Apply kinetic isotope effect (KIE) models to distinguish enzymatic vs. non-enzymatic degradation pathways. Normalize 13C signals to endogenous 12C metabolites .
Q. What strategies resolve conflicting data on enzymatic oxidation mechanisms (e.g., lignin peroxidase vs. tyrosinase)?
- Contradiction Analysis :
- Lignin Peroxidase : Generates radical intermediates via single-electron oxidation, confirmed by EPR spectroscopy .
- Tyrosinase : Produces quinone derivatives through two-electron transfer, detectable via UV-Vis at 400 nm .
Q. How do researchers validate the stability of 13C6-labeled compounds under varying pH and temperature conditions?
- Stability Testing :
- pH Stability : Incubate in buffers (pH 2–10) for 24–72 hours; analyze degradation via LC-UV/HRMS. The compound is stable at pH 4–7 but hydrolyzes at pH >9 .
- Thermal Stability : Conduct accelerated stability studies (40–60°C) and model degradation kinetics using Arrhenius equations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
